2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine
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Overview
Description
2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine: is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an ethyl-methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine typically involves multi-step organic reactions. One common method includes the nitration of 2-chlorophenylethylamine to introduce the nitro group. This is followed by methylation to obtain the final product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and methyl iodide for methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium amide (NaNH2), thiourea.
Major Products Formed
Oxidation: 2-(2-Amino-6-nitro-phenyl)-ethyl-methylamine.
Reduction: 2-(2-Chloro-6-nitroso-phenyl)-ethyl-methylamine.
Substitution: 2-(2-Amino-6-nitro-phenyl)-ethyl-methylamine derivatives.
Scientific Research Applications
2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine: can be compared with other similar compounds such as:
2-(2-Chloro-6-nitro-phenyl)-ethylamine: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(2-Bromo-6-nitro-phenyl)-ethyl-methylamine: The bromo group can influence the compound’s electronic properties and reactivity.
2-(2-Chloro-6-amino-phenyl)-ethyl-methylamine: The amino group can significantly alter the compound’s chemical behavior and biological effects.
These comparisons highlight the unique properties of This compound , making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-(2-chloro-6-nitrophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11ClN2O2/c1-11-6-5-7-8(10)3-2-4-9(7)12(13)14/h2-4,11H,5-6H2,1H3 |
InChI Key |
ZKTLTAWXMCKDEX-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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